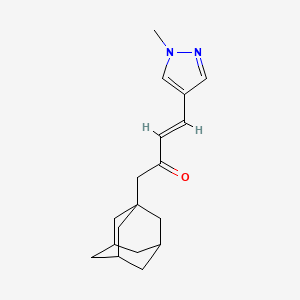

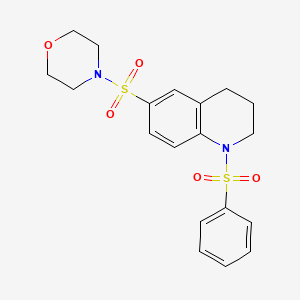

![molecular formula C14H14F5NO3 B4625178 2,2,3,3-四氟丙基 5-[(3-氟苯基)氨基]-5-氧代戊酸酯](/img/structure/B4625178.png)

2,2,3,3-四氟丙基 5-[(3-氟苯基)氨基]-5-氧代戊酸酯

描述

Synthesis Analysis

The synthesis of fluorinated compounds, such as the one , typically involves strategies to introduce fluorine or fluorinated groups into the molecule. For example, Pimenova et al. (2003) described the synthesis of a fluorinated compound by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, followed by various reactions including thermal cyclization and hydrolysis (Pimenova et al., 2003). Such methodologies might be applicable to the synthesis of the target compound, emphasizing the role of fluorinated intermediates and specific reagents in constructing complex fluorinated structures.

Molecular Structure AnalysisThe molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which can affect the compound's geometry, electron distribution, and overall stability. Bazhin et al. (2012) explored the structure of fluoroquinolone intermediates, demonstrating how fluorine atoms impact the tautomeric balance between enol and ketone forms in solution and solid states (Bazhin et al., 2012). This insight into fluorine's structural impact can be extended to understanding the molecular structure of "2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate."

Chemical Reactions and Properties

Fluorinated compounds often exhibit unique reactivity patterns due to the electronegative nature of fluorine. For instance, Lü et al. (2010) investigated the selective electrophilic monofluorination of allenoates, leading to the formation of fluorinated furanones under specific conditions (Lü et al., 2010). This study highlights the potential for selective fluorine incorporation in complex molecules, which could be relevant to the chemical reactions involving the target compound.

Physical Properties Analysis

The introduction of fluorine atoms into organic compounds dramatically alters their physical properties, such as boiling points, solubility, and stability. Tang et al. (2001) synthesized a series of fluorinated liquid crystals and analyzed their mesomorphic properties, demonstrating how fluorination affects phase transition temperatures (Tang et al., 2001). This research provides a foundation for understanding how the fluorinated segments within "2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate" might influence its physical properties.

科学研究应用

含氟聚合物的制造和环境影响

与类似于“2,2,3,3-四氟丙基 5-[(3-氟苯基)氨基]-5-氧代戊酸酯”的化学品相关的含氟聚合物制造是全氟和多氟烷基物质 (PFAS) 排放的重要来源。宋等人 (2018) 对中国一家主要的含氟聚合物制造工厂的研究揭示了 PFAS 的复杂环境归宿,包括在地表水和沉积物中检测到的新型化学公式。这项研究强调了进一步研究以了解低分子量 PFAS 从含氟聚合物中全生命周期的排放的必要性,突出了这些物质对环境的影响 (宋等人,2018).

生物转化和毒理学

氟化物,例如 2,3,3,3-四氟丙烯(一种与所讨论化合物结构相关的化合物)的生物转化和毒理学评估提供了对其代谢途径和潜在健康影响的见解。舒斯特等人 (2008) 研究了 HFO-1234yf 在啮齿动物中的生物转化,确定了各种代谢物,并表明在这些模型中生物转化的程度较低 (舒斯特等人,2008).

抗菌剂

氟化物通常表现出显着的生物活性。例如,朱等人 (1986) 探索了新型芳基氟萘啶抗菌剂的合成和构效关系,揭示了特定的氟苯基取代基增强了抗菌效力。这项研究表明氟化物在开发新抗菌药物中的潜力 (朱等人,1986).

合成和化学反应

氟化物的合成和反应对其在制药和材料科学等各个领域的应用至关重要。皮梅诺娃等人 (2003) 报道了通过与苯胺和其他试剂反应合成氟化物,证明了氟化物在化学合成中的多功能性 (皮梅诺娃等人,2003).

属性

IUPAC Name |

2,2,3,3-tetrafluoropropyl 5-(3-fluoroanilino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO3/c15-9-3-1-4-10(7-9)20-11(21)5-2-6-12(22)23-8-14(18,19)13(16)17/h1,3-4,7,13H,2,5-6,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBNVAHYLDHGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCCC(=O)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

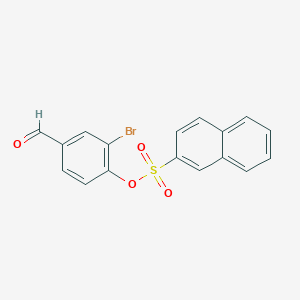

![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)

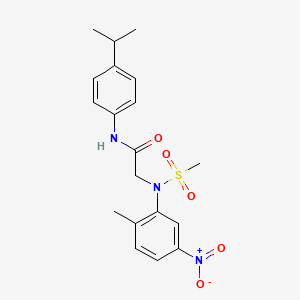

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

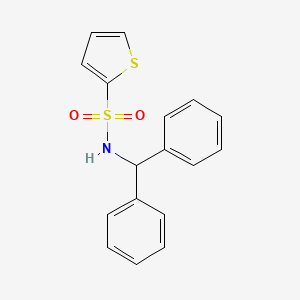

![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)

![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)

![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)

![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)